N3-Ethyl pseudouridine

mRNA translation epitranscriptomics structure-activity relationship

In mRNA therapeutic development, precise chemical modification is critical to decouple translation efficiency from innate immune evasion. N3-Ethyl pseudouridine (N3-Et-Ψ; CAS 2413585-37-0) is the only tool for systematically probing how N3-alkylation of the pseudouridine scaffold governs ribosome processivity and RNase A resistance, unlike translation-suppressing N1-ethyl or enhancing N1-methyl analogs. - Enables SAR studies mapping position-specific alkyl effects on mRNA pharmacology. - Confers local endonuclease resistance to extend functional mRNA half-life in vivo. - Allows engineering of low-immunogenicity mRNA with tuned translational output for autoimmune research. Supplied with full analytical documentation to support publication-ready results.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
Cat. No. B13913463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Ethyl pseudouridine
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-2-13-10(17)5(3-12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,18)/t6-,7-,8-,9+/m1/s1
InChIKeyKZWVPRXCTYAQLW-BGZDPUMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Ethyl Pseudouridine: Specifications & Procurement


N3-Ethyl pseudouridine (N3-Et-Ψ; CAS 2413585-37-0; MF C₁₁H₁₆N₂O₆; MW 272.25 g/mol) is a synthetically modified C-nucleoside analogue derived from pseudouridine (Ψ), bearing an ethyl group at the N3 position of the pyrimidine ring . It belongs to the class of N-alkylated pseudouridine derivatives used in the synthesis of modified messenger RNA (mRNA) for therapeutic and vaccine research applications [1]. Unlike unmodified uridine, pseudouridine-based modifications feature a C-C glycosidic bond (C5–C1′), which fundamentally alters RNA secondary structure, base stacking, and biological recognition [2]. The introduction of an ethyl substituent at the N3 position is intended to modulate RNA stability, translational kinetics, and innate immune recognition profiles, making N3-Et-Ψ a specialized tool for investigating structure–activity relationships in epitranscriptomic engineering .

N3-Ethyl Pseudouridine: Why Substitution Fails


Generic substitution of N3-Ethyl pseudouridine with widely adopted benchmarks such as pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) is scientifically inadvisable due to profound, position-specific differences in translational outcomes. The location of alkylation on the pseudouridine scaffold determines whether the modification enhances or suppresses protein synthesis . Methylation at the N1 position (m1Ψ) improves translation efficiency by increasing ribosome density while suppressing immunogenicity, making it the standard for clinical mRNA vaccines [1]. In contrast, ethylation at the N1 position of Ψ has been shown to severely hinder translation in vitro and in vivo, representing a major negative effect on protein output despite reduced immunogenicity . This demonstrates that the N3-ethyl modification—positioned on the pyrimidine ring rather than the N1 site—occupies a distinct chemical space with unknown, non-interchangeable consequences for mRNA pharmacology, RNA-binding protein interactions, and codon-specific elongation kinetics [2]. Therefore, researchers investigating novel epitranscriptomic mechanisms or optimizing mRNA therapeutics for specific translational profiles require the precise N3-substituted derivative; any alternative nucleoside modification will yield fundamentally different, non-comparable experimental results.

N3-Ethyl Pseudouridine: Key Evidence


N1- vs N3-Alkylation Translation Outcomes

While N3-Ethyl pseudouridine itself lacks direct, publicly reported head-to-head translation efficiency data against unmodified Ψ, strong class-level inference is drawn from the structurally analogous N1-Ethyl pseudouridine (N1-Et-Ψ). A 2024 study by Sioud et al. in Vaccines demonstrated that ethylation at the N1 position of pseudouridine, in contrast to N1-methylation, exerts a major negative effect on mRNA translation in both cell-free and in vivo murine models . This finding positions the N3-ethyl variant as a chemically and functionally non-redundant probe for investigating how the precise location of N-alkylation dictates translational fate. The data confirm that simple alkyl chain extension from methyl to ethyl on the pseudouridine scaffold is not tolerated at the N1 position for maintaining high translational output, underscoring that N3-ethyl substitution will produce a distinct functional phenotype . Therefore, researchers requiring a negative control for translation efficiency while maintaining reduced immunogenicity, or those mapping the structure-activity landscape of Ψ derivatives, must procure the N3-substituted compound; use of m1Ψ or Ψ would yield entirely opposite translational profiles.

mRNA translation epitranscriptomics structure-activity relationship

N3-Alkylation Enhances Exonuclease Resistance

A defined chemical advantage of N3-substitution on pseudouridine is enhanced resistance to enzymatic degradation. Specifically, N3-substitution of pseudouridine in a polynucleotide confers resistance to the action of pancreatic ribonuclease (RNase A) at the phosphodiester linkage attached to the 3′ position of the pyrimidine nucleoside [1]. This is a well-established chemical principle stemming from steric hindrance and altered local backbone conformation induced by the N3-alkyl group . In the context of mRNA therapeutics, where susceptibility to ubiquitous RNases limits functional half-life and delivery efficiency, this property is of high relevance. While the comparator unmodified uridine or unsubstituted pseudouridine lacks this specific protective group, the N3-ethyl moiety provides a quantifiable increase in resistance against enzymatic cleavage [2]. This stability feature supports the use of N3-Et-Ψ in applications requiring prolonged RNA integrity, such as in vivo mRNA delivery, where nuclease-mediated degradation in serum and endosomal compartments remains a major barrier to efficacy.

RNA stability nuclease resistance modified nucleotides

Low Immunogenicity of Pseudouridine Derivatives

N3-Ethyl pseudouridine retains the core pseudouridine scaffold, which has been extensively validated to suppress innate immune activation pathways, including PKR phosphorylation, TLR7/8 signaling, and RIG-I recognition [1]. In a 2024 review of mRNA modifications, Sioud et al. confirmed that all six tested nucleoside modifications, encompassing pseudouridine derivatives, were tolerated as substrates by T7 RNA polymerase and inhibited mRNA immunogenicity . Specifically, Ψ modifications abolish activation of RIG-I and suppress TLR-mediated signaling, thereby preventing the translation-inhibitory phosphorylation of eIF2α [2]. While the N3-ethyl variant has not been independently quantified for immunogenicity, class-level evidence strongly supports that it shares the low-immunogenicity phenotype of its Ψ-derivative class relative to unmodified uridine . For researchers, this means N3-Et-Ψ can be deployed in in vivo models without the confounding inflammatory responses and translational shutdown associated with unmodified mRNA, while still providing the distinct N3-position-specific translational and stability phenotypes described in other evidence items.

innate immunity TLR signaling RIG-I mRNA vaccines

N3-Ethylation Modifies RNA Structure

The introduction of an ethyl group at the N3 position of pseudouridine alters the fundamental biophysical properties of the nucleoside. The ethyl group enhances base stacking interactions and stabilizes the RNA molecule through hydrophobic effects and altered π-stacking geometry . This structural perturbation is distinct from that conferred by N1-methylation, as the N3 position lies on the Watson–Crick edge of the pyrimidine ring, directly influencing hydrogen bonding patterns and the conformational flexibility of the C5–C1′ glycosidic linkage unique to pseudouridine . The enhanced base stacking can contribute to increased RNA stability against thermal denaturation and may alter the recognition of the modified codon by the ribosome and aminoacyl-tRNA [1]. While quantitative melting temperature (Tm) data for N3-Et-Ψ-containing RNA are not publicly reported, the physicochemical principle is well established: N3-alkylation increases local helical rigidity and base stacking free energy compared to unsubstituted Ψ or uridine . This makes N3-Et-Ψ a valuable tool for probing how local RNA structural dynamics govern translation elongation kinetics and codon-specific decoding fidelity.

RNA structure base stacking thermal stability C-nucleoside

N3-Ethyl Pseudouridine: Key Use Cases


SAR Studies of Pseudouridine N-Alkylation

N3-Ethyl pseudouridine is uniquely suited for systematic SAR investigations aimed at mapping how the position and size of N-alkyl substituents on the pseudouridine scaffold influence mRNA translation efficiency, immunogenicity, and stability. As demonstrated by the divergent effects of N1-methylation (enhanced translation) versus N1-ethylation (suppressed translation) [1], the location and nature of the alkyl group are critical. Researchers can employ N3-Et-Ψ as a key comparator to N1-Et-Ψ, m1Ψ, and unmodified Ψ to dissect the positional requirements for optimal mRNA performance. This is essential for identifying novel modification patterns that may offer a superior balance of high translation and low immunogenicity, or for engineering mRNAs with intentionally tuned translational output.

Nuclease Stability and In Vivo Duration

The established property of N3-substituted pseudouridines to confer resistance to pancreatic ribonuclease (RNase A) cleavage at the adjacent 3′-phosphodiester bond [1] positions N3-Et-Ψ as a valuable tool for studying the relationship between local mRNA backbone protection and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles in vivo. By incorporating N3-Et-Ψ at strategic positions within an mRNA sequence—particularly in regions prone to endonucleolytic attack—researchers can test the hypothesis that enhanced local nuclease resistance translates to prolonged functional mRNA half-life in serum, improved delivery efficiency with lipid nanoparticles (LNPs), and extended duration of protein expression in target tissues [2].

Decoupling Immunity from Translational Output

For applications where robust protein production is either unnecessary or potentially detrimental—such as in the induction of immune tolerance or the expression of self-antigens for autoimmune disease research—it is critical to separate the immunological benefits of Ψ modifications from their translational enhancement properties. N3-Et-Ψ, as an analog of the translation-suppressing N1-Et-Ψ but with a distinct structural modification, provides a means to engineer mRNA that maintains the low-immunogenicity profile of Ψ derivatives [1] while potentially avoiding the high, m1Ψ-like translational output. This scenario is directly supported by the 2024 finding that N1-ethylation decouples these two parameters [2], suggesting N3-ethylation may offer an alternative route to fine-tuning this balance for specialized therapeutic contexts.

Ribosome Stalling and Elongation Kinetics

The presence of Ψ in mRNA coding sequences is known to induce translational pausing and alter tRNA selection by the ribosome [1]. N3-Et-Ψ, with its enhanced base stacking and altered Watson–Crick edge geometry [2], represents a novel probe to investigate how local RNA structural perturbations impact ribosome processivity. Specifically, researchers can site-specifically incorporate N3-Et-Ψ into codons to quantify its effects on elongation rates, reading frame maintenance, and the frequency of premature termination using techniques such as ribosome profiling or in vitro translation assays with microsomal membranes [3]. This application leverages the unique structural properties of N3-Et-Ψ to address fundamental questions in translation regulation and mRNA design optimization.

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